
1-(3-Oxetanyl)-1H-pyrazole-3-methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Oxetanyl)-1H-pyrazole-3-methanol is a chemical compound that features a pyrazole ring substituted with a 3-oxetanyl group and a methanol group at the 3-position. This compound is of interest in various scientific research applications due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(3-Oxetanyl)-1H-pyrazole-3-methanol can be synthesized through several synthetic routes. One common method involves the reaction of 3-oxetanyl chloride with 1H-pyrazole-3-methanol under controlled conditions. The reaction typically requires a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar reaction conditions but with optimized parameters to ensure higher yields and purity. Continuous flow reactors and other advanced techniques may be employed to enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Oxetanyl)-1H-pyrazole-3-methanol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.
Reduction: Reduction reactions can be used to convert the compound to its corresponding reduced forms.
Substitution: Substitution reactions can introduce different functional groups into the pyrazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions, depending on the desired product.
Major Products Formed:
Scientific Research Applications
1-(3-Oxetanyl)-1H-pyrazole-3-methanol has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: It can be employed in the study of biological systems, particularly in the development of new drugs and therapeutic agents.
Medicine: The compound's derivatives may exhibit biological activity, making them candidates for drug development.
Industry: Its unique properties make it useful in the production of materials and chemicals with specific functionalities.
Mechanism of Action
The mechanism by which 1-(3-Oxetanyl)-1H-pyrazole-3-methanol exerts its effects depends on its molecular targets and pathways involved. The compound may interact with specific enzymes or receptors, leading to biological responses. The exact mechanism can vary based on the derivative and its intended application.
Comparison with Similar Compounds
1-(3-Oxetanyl)-1H-pyrazole-3-methanol can be compared with other similar compounds, such as:
1-(3-Oxetanyl)acetone: This compound has a similar oxetane ring but differs in the presence of an acetone group.
3,3'-Bis(1-ethyl(3-oxetanyl)methyl)ether: Another oxetane derivative with different substituents.
Uniqueness: The uniqueness of this compound lies in its combination of the pyrazole ring and the oxetane group, which provides distinct chemical and biological properties compared to other similar compounds.
Properties
Molecular Formula |
C7H10N2O2 |
|---|---|
Molecular Weight |
154.17 g/mol |
IUPAC Name |
[1-(oxetan-3-yl)pyrazol-3-yl]methanol |
InChI |
InChI=1S/C7H10N2O2/c10-3-6-1-2-9(8-6)7-4-11-5-7/h1-2,7,10H,3-5H2 |
InChI Key |
KTUYUZXHVMAJAG-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CO1)N2C=CC(=N2)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















